

## potential off-target effects of JNJ-46356479

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: JNJ-46356479

Cat. No.: B608229

Get Quote

# **Technical Support Center: JNJ-46356479**

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of **JNJ-46356479**, a selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.

### **Frequently Asked Questions (FAQs)**

Q1: What is the primary mechanism of action of **JNJ-46356479**?

A1: **JNJ-46356479** is a selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2).[1][2][3] It enhances the receptor's response to the endogenous ligand, glutamate, without directly activating the receptor on its own.[1] This modulatory activity leads to a reduction in presynaptic glutamate release.[1]

Q2: What is the reported potency of JNJ-46356479 at the mGluR2 receptor?

A2: In vitro studies have shown that **JNJ-46356479** has an EC50 of 78 nM and an Emax of 256% for positive allosteric modulation of the human mGluR2 receptor expressed in CHO cell membranes.

Q3: Has JNJ-46356479 been screened for off-target activities?







A3: Yes, **JNJ-46356479** has been evaluated for off-target activities. One key study mentions "excellent selectivity against other mGluRs". More detailed screening data is available in the supplementary information of its discovery paper, which includes a CEREP screen.

Q4: Are there any known significant off-target interactions at other metabotropic glutamate receptors?

A4: Based on available data, **JNJ-46356479** exhibits excellent selectivity for mGluR2 over other mGluRs. Functional data for mGluR1-6 and mGluR8 has been generated, supporting its selective profile.

Q5: What is the potential for **JNJ-46356479** to inhibit the hERG channel?

A5: The development program for **JNJ-46356479** specifically addressed hERG inhibition, a liability found in earlier compounds in the same chemical series. The lead optimization process resulted in a compound with an improved profile, suggesting a reduced risk of hERG-related cardiotoxicity.

## **Troubleshooting Guide**

# Troubleshooting & Optimization

Check Availability & Pricing

| Issue                                                                                               | Potential Cause                                        | Recommended Action                                                                                                                                                                                                                                                                                                                                                                             |
|-----------------------------------------------------------------------------------------------------|--------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Unexpected cellular phenotype observed in vitro not consistent with mGluR2 modulation.              | Potential off-target effect at the concentration used. | 1. Review the off-target screening data provided in the tables below to see if any known off-targets could explain the phenotype. 2. Perform a concentration-response curve to determine if the effect is concentration-dependent and distinct from the on-target mGluR2 activity. 3. Use a structurally distinct mGluR2 PAM as a control to see if the phenotype is specific to JNJ-46356479. |
| In vivo behavioral effects in animal models that are not readily attributable to mGluR2 modulation. | Off-target activity in the central nervous system.     | 1. Consult the off-target screening data for interactions with CNS receptors that could mediate the observed behavior. 2. Consider the possibility of active metabolites of JNJ-46356479 having a different pharmacological profile. 3. If possible, perform in vivo receptor occupancy studies for potential off-targets.                                                                     |
| Variability in experimental results.                                                                | Compound stability or solubility issues.               | 1. Ensure proper storage of JNJ-46356479 as per the supplier's recommendations. 2. Verify the solubility of the compound in your experimental buffer and consider the use of appropriate solvents or vehicles. 3. Prepare fresh solutions for                                                                                                                                                  |



|                                                             |                                                                     | each experiment to avoid degradation.                                                                                                                                                                                                             |
|-------------------------------------------------------------|---------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Observing cardiac-related adverse events in animal studies. | Potential for hERG channel inhibition, although reported to be low. | <ol> <li>Review the hERG assay data for JNJ-46356479.</li> <li>If concerns persist, consider conducting dedicated in vivo cardiovascular safety studies.</li> <li>Monitor for any signs of cardiotoxicity, especially at higher doses.</li> </ol> |

# **Quantitative Data on Off-Target Screening**

Specific quantitative data from a comprehensive off-target screen (e.g., CEREP panel) was not publicly available in the searched literature. The discovery paper mentions the existence of this data in its supplementary information, but the supplementary information itself was not directly accessible through the performed searches. The following table is a template that would be populated with such data if it were available.

Table 1: Selectivity Profile of JNJ-46356479 (Template)



| Target | Assay Type          | Activity (% Inhibition @ 10<br>μM or IC50/Ki) |
|--------|---------------------|-----------------------------------------------|
| mGluR1 | Radioligand Binding | >50% inhibition                               |
| mGluR3 | Radioligand Binding | >50% inhibition                               |
| mGluR4 | Radioligand Binding | >50% inhibition                               |
| mGluR5 | Radioligand Binding | >50% inhibition                               |
| mGluR6 | Radioligand Binding | >50% inhibition                               |
| mGluR7 | Radioligand Binding | >50% inhibition                               |
| mGluR8 | Radioligand Binding | >50% inhibition                               |
| 5-HT1A | Radioligand Binding | <50% inhibition                               |
| 5-HT2A | Radioligand Binding | <50% inhibition                               |
| D2     | Radioligand Binding | <50% inhibition                               |
| H1     | Radioligand Binding | <50% inhibition                               |
| M1     | Radioligand Binding | <50% inhibition                               |
| hERG   | Electrophysiology   | IC50 > 30 μM                                  |
|        |                     |                                               |

This table is for illustrative purposes and should be populated with actual data when available.

# **Experimental Protocols**

hERG Inhibition Assay (Automated Patch Clamp)

The potential for **JNJ-46356479** to inhibit the hERG potassium channel is a critical safety assessment. While the specific protocol used for **JNJ-46356479** is not detailed in the available literature, a typical automated patch-clamp assay would be performed as follows:

• Cell Line: HEK293 cells stably expressing the hERG channel.



- Instrumentation: An automated patch-clamp system (e.g., QPatch, IonWorks).
- Procedure:
  - Cells are cultured and prepared for the assay.
  - Whole-cell patch-clamp recordings are established.
  - A specific voltage protocol is applied to elicit hERG currents. This typically involves a
    depolarization step to activate the channels, followed by a repolarization step to measure
    the tail current.
  - After a stable baseline recording is established, JNJ-46356479 is applied at various concentrations.
  - The effect of the compound on the hERG current is measured, and the percent inhibition is calculated.
  - An IC50 value is determined from the concentration-response curve.
- Controls: A vehicle control (e.g., DMSO) and a known hERG inhibitor (e.g., E-4031) are included in each experiment.

### **Visualizations**



Click to download full resolution via product page

Caption: Mechanism of action of JNJ-46356479 at the presynaptic terminal.





Click to download full resolution via product page

Caption: Experimental workflow for assessing off-target effects.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. researchgate.net [researchgate.net]
- 2. JNJ-46356479 (1254979-66-2) for sale [vulcanchem.com]
- 3. Synthesis and characterization of [18F]JNJ-46356479 as the first 18F-labeled PET imaging ligand for metabotropic glutamate receptor 2 PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [potential off-target effects of JNJ-46356479].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608229#potential-off-target-effects-of-jnj-46356479]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com